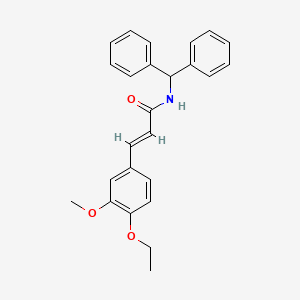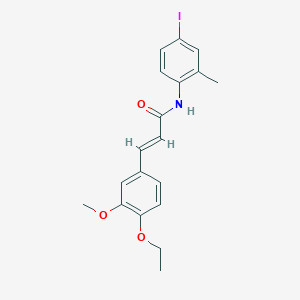![molecular formula C21H16ClNO3 B3478164 4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-chlorobenzoate](/img/structure/B3478164.png)
4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-chlorobenzoate
Vue d'ensemble
Description
4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-chlorobenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly known as Mecarbinate and is synthesized through a specific method that involves several chemical reactions.
Mécanisme D'action
The mechanism of action of Mecarbinate is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. Mecarbinate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to contribute to inflammation. Additionally, Mecarbinate has been shown to inhibit the activity of certain proteins involved in tumor growth, such as vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
Mecarbinate has been found to have several biochemical and physiological effects. In animal studies, Mecarbinate has been shown to reduce inflammation and pain. Additionally, Mecarbinate has been found to inhibit tumor growth in animal models. However, further studies are needed to determine the full extent of its effects on human physiology.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Mecarbinate is its potential as a lead compound for drug development. Its anti-inflammatory and antitumor properties make it a promising candidate for the development of new drugs. However, the synthesis of Mecarbinate is complex and requires careful control of reaction conditions, which can limit its use in lab experiments.
Orientations Futures
There are several future directions for the study of Mecarbinate. One potential direction is the development of new drugs based on Mecarbinate. Its anti-inflammatory and antitumor properties make it a promising candidate for the development of new drugs. Additionally, further studies are needed to determine the full extent of its effects on human physiology. Another potential direction is the study of the mechanism of action of Mecarbinate. Further studies are needed to determine how it inhibits the activity of certain enzymes and proteins. Finally, the synthesis of Mecarbinate can be optimized to improve yields and reduce the complexity of the process.
Applications De Recherche Scientifique
Mecarbinate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the development of new drugs. Mecarbinate has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related diseases. Additionally, Mecarbinate has been found to have antitumor activity, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
[4-[(4-methylphenyl)carbamoyl]phenyl] 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO3/c1-14-5-9-18(10-6-14)23-20(24)15-7-11-19(12-8-15)26-21(25)16-3-2-4-17(22)13-16/h2-13H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCNPAKXMSYBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![phenyl 4-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate](/img/structure/B3478081.png)


![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B3478121.png)
![2-(3-chlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3478134.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3478143.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B3478144.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3478145.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 4-bromobenzoate](/img/structure/B3478171.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-bromobenzoate](/img/structure/B3478179.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2,4-dichlorobenzoate](/img/structure/B3478187.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-methoxybenzoate](/img/structure/B3478193.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-nitrobenzoate](/img/structure/B3478204.png)